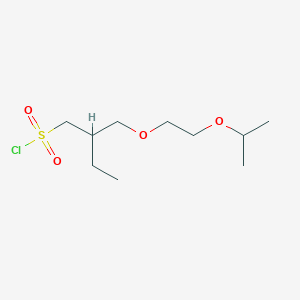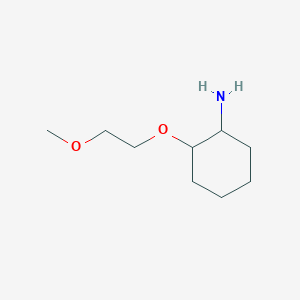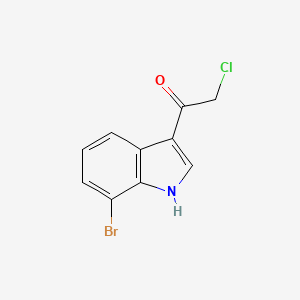
1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one is a chemical compound with the molecular formula C10H8BrNO. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and chlorine atoms in its structure makes it a compound of interest in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one typically involves the reaction of 7-bromoindole with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acetyl chloride. The general reaction scheme is as follows:
Starting Material: 7-bromoindole
Reagent: Acetyl chloride
Conditions: Anhydrous environment, typically using a solvent like dichloromethane or chloroform
Product: this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as maintaining anhydrous conditions and using efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine or chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative of the indole compound.
Scientific Research Applications
1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of indole derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-bromo-1H-indol-3-yl)-2-chloroethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(7-Bromo-1H-indol-3-yl)ethanone: Similar structure but lacks the chlorine atom.
2-(7-Bromo-1H-indol-3-yl)ethanamine: Contains an amine group instead of a ketone.
2-(7-Bromo-1H-indol-3-yl)acetic acid: Contains a carboxylic acid group.
Uniqueness
1-(7-Bromo-1H-indol-3-yl)-2-chloroethan-1-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C10H7BrClNO |
|---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
1-(7-bromo-1H-indol-3-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H7BrClNO/c11-8-3-1-2-6-7(9(14)4-12)5-13-10(6)8/h1-3,5,13H,4H2 |
InChI Key |
RASYGDVLNNHRLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13621018.png)

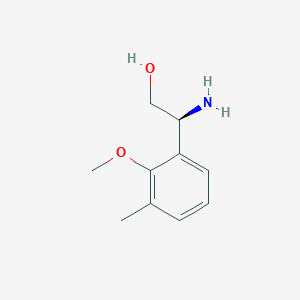
![tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride](/img/structure/B13621035.png)
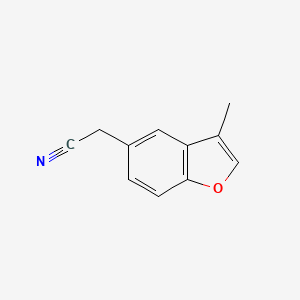
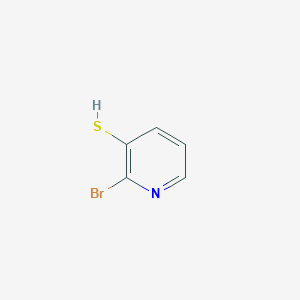

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid](/img/structure/B13621044.png)
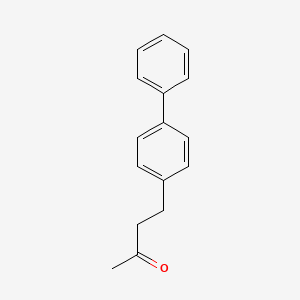
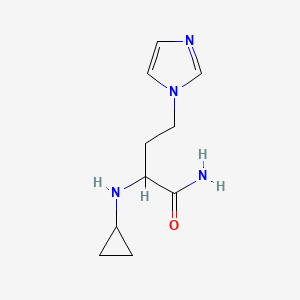
![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid](/img/structure/B13621061.png)
